Cas no 172703-83-2 (4-methylpiperidine-2-carboxamide)

4-methylpiperidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-Piperidinecarboxamide,4-methyl-
- 2-Piperidinecarboxamide,4-methyl-(9CI)
- SB42819
- 172703-83-2
- 4-methylpiperidine-2-carboxamide
- AKOS013569621
- CS-0235332
- SCHEMBL7763440
- EN300-155340
-
- インチ: InChI=1S/C7H14N2O/c1-5-2-3-9-6(4-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)
- InChIKey: RIOBEGOHZRAHCD-UHFFFAOYSA-N
- ほほえんだ: CC1CCNC(C(N)=O)C1
計算された属性
- せいみつぶんしりょう: 142.110613074g/mol
- どういたいしつりょう: 142.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 55.1Ų
4-methylpiperidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155340-0.05g |
4-methylpiperidine-2-carboxamide |
172703-83-2 | 95% | 0.05g |
$182.0 | 2023-02-14 | |
Enamine | EN300-155340-2.5g |
4-methylpiperidine-2-carboxamide |
172703-83-2 | 95% | 2.5g |
$1539.0 | 2023-02-14 | |
TRC | M647340-10mg |
4-methylpiperidine-2-carboxamide |
172703-83-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM510765-1g |
4-Methylpiperidine-2-carboxamide |
172703-83-2 | 97% | 1g |
$761 | 2022-09-02 | |
Enamine | EN300-155340-10.0g |
4-methylpiperidine-2-carboxamide |
172703-83-2 | 95% | 10.0g |
$3376.0 | 2023-02-14 | |
1PlusChem | 1P00BALN-5g |
2-Piperidinecarboxamide,4-methyl-(9CI) |
172703-83-2 | 95% | 5g |
$2877.00 | 2024-06-19 | |
Enamine | EN300-155340-100mg |
4-methylpiperidine-2-carboxamide |
172703-83-2 | 95.0% | 100mg |
$272.0 | 2023-09-25 | |
1PlusChem | 1P00BALN-1g |
2-Piperidinecarboxamide,4-methyl-(9CI) |
172703-83-2 | 95% | 1g |
$908.00 | 2025-02-25 | |
Enamine | EN300-155340-1000mg |
4-methylpiperidine-2-carboxamide |
172703-83-2 | 95.0% | 1000mg |
$785.0 | 2023-09-25 | |
A2B Chem LLC | AF26155-2.5g |
4-Methylpiperidine-2-carboxamide |
172703-83-2 | 95% | 2.5g |
$1655.00 | 2024-04-20 |
4-methylpiperidine-2-carboxamide 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
4-methylpiperidine-2-carboxamideに関する追加情報
Comprehensive Overview of 4-methylpiperidine-2-carboxamide (CAS No. 172703-83-2): Properties, Applications, and Industry Insights
4-methylpiperidine-2-carboxamide (CAS No. 172703-83-2) is a specialized organic compound belonging to the piperidine carboxamide family. This molecule has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The compound's piperidine backbone and carboxamide functional group make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
Recent studies highlight the growing demand for piperidine derivatives in drug discovery, with 4-methylpiperidine-2-carboxamide serving as a key building block for central nervous system (CNS) targeting compounds. Researchers are particularly interested in its potential applications for neurological disorders, given the piperidine moiety's prevalence in FDA-approved drugs. The compound's methyl substitution at the 4-position enhances its metabolic stability compared to unsubstituted analogs, addressing a common challenge in medicinal chemistry.
From a synthetic chemistry perspective, CAS 172703-83-2 demonstrates interesting reactivity patterns. The carboxamide group can participate in various transformations, including hydrolysis, reduction, and condensation reactions, making it valuable for structure-activity relationship (SAR) studies. Pharmaceutical companies are increasingly exploring this compound for fragment-based drug design approaches, where its moderate molecular weight (155.2 g/mol) and balanced lipophilicity offer advantages in lead optimization.
The compound's physicochemical properties contribute to its utility in drug development. With a calculated logP of approximately 0.5, 4-methylpiperidine-2-carboxamide exhibits favorable solubility characteristics for biological screening. Its melting point range of 120-125°C and stability under standard storage conditions make it practical for laboratory use. These characteristics align with current industry trends favoring drug-like molecules with improved pharmacokinetic profiles.
In the context of green chemistry initiatives, synthetic routes to 172703-83-2 have evolved to incorporate more sustainable practices. Recent literature describes improved methods for its preparation using catalytic amidation techniques that reduce waste generation. These advancements address growing concerns about environmental impact in chemical synthesis, a topic frequently searched by professionals in the field.
Analytical characterization of 4-methylpiperidine-2-carboxamide typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's distinct 1H NMR signature (particularly the methyl singlet around 1.0 ppm and amide proton near 6.5 ppm) facilitates quality control in manufacturing. These analytical aspects are crucial for researchers investigating structure confirmation or impurity profiling - common search queries in chemical databases.
The commercial availability of CAS 172703-83-2 has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in various packaging options, from gram-scale for exploratory research to kilogram quantities for process development. Pricing trends reflect the compound's position as a specialty intermediate, with costs influenced by purity specifications and order volume.
Looking forward, the applications of 4-methylpiperidine-2-carboxamide may expand into new areas. Emerging research suggests potential utility in material science, particularly as a monomer for specialty polymers. Its hydrogen bonding capability from the amide group could enable design of novel supramolecular architectures, a hot topic in advanced materials research. Such interdisciplinary applications demonstrate the compound's versatility beyond traditional pharmaceutical uses.
For researchers working with this compound, proper handling remains important despite its non-hazardous classification. Standard laboratory precautions for powder handling and chemical storage apply. The compound's safety data sheet (SDS) should always be consulted before use, particularly regarding personal protective equipment (PPE) recommendations - a frequently searched aspect by laboratory personnel.
In conclusion, 4-methylpiperidine-2-carboxamide (CAS No. 172703-83-2) represents an important structural motif in modern chemical research. Its balanced properties, synthetic accessibility, and potential applications across multiple scientific disciplines ensure its continued relevance. As drug discovery paradigms evolve toward more three-dimensional molecular architectures, compounds like this piperidine derivative will likely play increasingly important roles in addressing current challenges in medicinal chemistry and materials design.
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